12-Amino-1-dodecanol
Overview
Description
12-Amino-1-dodecanol is an organic compound that plays a crucial role in the field of chemistry due to its unique structural properties and reactivity. It serves as a foundational chemical in the synthesis of various derivatives and compounds, leading to a wide range of applications in materials science, medicinal chemistry, and as precursors for more complex molecular assemblies.
Synthesis Analysis
The synthesis of compounds related to 12-Amino-1-dodecanol involves several key strategies, one of which is the two-step method without the isolation of the isocyanate alcohol precursor, leading to good yield and acceptable molecular weight from 12-amino-1-dodecanol (C. Fernández et al., 2010). This method highlights the efficiency and practicality in synthesizing complex structures from 12-Amino-1-dodecanol.
Molecular Structure Analysis
The molecular structure of derivatives of 12-Amino-1-dodecanol, such as those incorporating the amino-closo-dodecaborate anion [B12H11NH3]−, has been elucidated through spectroscopic methods and X-ray crystallography. These studies reveal intricate details about the bonding, geometry, and electronic structure, contributing to our understanding of how these compounds interact at the molecular level (Yuanbin Zhang et al., 2018).
Chemical Reactions and Properties
12-Amino-1-dodecanol and its derivatives undergo various chemical reactions, including amidation, acylation, and complexation, to form new compounds with diverse chemical properties. For instance, the synthesis of polymeric surfactants from 12-(3-amino phenoxy) dodecane-1-thiol highlights its reactivity and potential for creating materials with specific functionalities (E. Azzam & A. A. El-Aal, 2013).
Scientific Research Applications
Polymer Synthesis : Tao et al. (2017) noted its use as an initiator for ring-opening polymerization of N-substituted glycine N-thiocarboxyanhydride, producing α-hydroxyl-ω-aminotelechelic water-soluble polypeptoids (Tao, Zheng, Bai, Zhu, & Ling, 2017).
Metabolic Probes : Görgen et al. (1989) described chiral 12-phenyl(2H)dodecanoic acids, related compounds, as useful in evaluating the biosynthesis of 1-alkenes from fatty acids in plants and insects (Görgen, Boland, Preiss, & Simon, 1989).
Corrosion Inhibition : Azzam and El-Aal (2013) found that a synthesized poly 12-(3-amino phenoxy) dodecane-1-thiol surfactant self-assembled on silver nanoparticles exhibited improved corrosion inhibition efficiency for carbon steel (Azzam & El-Aal, 2013).
Antibody Modification and Neutron-Capture Studies : Varadarajan and Hawthorne (1991) utilized a novel carboranyl amino acid derivative, 5-(2-methyl-1,2-dicarba-closo-dodecarborane(12)-1-yl)-2-aminopentanoic acid, in the synthesis of peptide derivatives for these purposes (Varadarajan & Hawthorne, 1991).
Biocatalytic Reduction : Sarak et al. (2020) reported on the biocatalytic reduction of amino fatty acids into corresponding amino alcohols using carboxylic acid reductase and E. coli endogenous aldehyde reductases, successfully producing 12-amino-1-dodecanol (Sarak, Jeon, Patil, Khobragade, Pagar, Sung, Yoo, Kim, Yoon, & Yun, 2020).
Nylon Monomer Production : Ahsan et al. (2018) developed a novel cascade reaction for producing α-amino dodecanoic acid, a monomer of Nylon 12, from vegetable oil derivatives (Ahsan, Jeon, Nadarajan, Chung, Yoo, Kim, Patil, & Yun, 2018).
Safety And Hazards
properties
IUPAC Name |
12-aminododecan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27NO/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h14H,1-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWXYWWVCBRBCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCO)CCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40409230 | |
Record name | 12-Amino-1-dodecanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40409230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
12-Amino-1-dodecanol | |
CAS RN |
67107-87-3 | |
Record name | 12-Amino-1-dodecanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40409230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 12-Amino-1-dodecanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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